molecular formula C16H11Cl B13358744 2-Chloro-6-phenylnaphthalene

2-Chloro-6-phenylnaphthalene

Cat. No.: B13358744
M. Wt: 238.71 g/mol
InChI Key: XHMMBDKDJPICFI-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylnaphthalene (CAS 2455463-35-9) is an organic compound with the molecular formula C16H11Cl and a molecular weight of 238.71 g/mol . This compound is offered with a high purity of 99% and is primarily applied as a key material in organic light-emitting diode (OLED) research and development . The structural motif of phenylnaphthalene is of significant interest in materials science; for instance, phenylnaphthalene-based monomers are actively investigated for creating advanced functional materials, such as thermally conductive and self-healable phase change nanocomposites for sophisticated thermal management systems . Furthermore, the 2-phenylnaphthalene molecular scaffold is recognized in biochemical research for its potential in studying protein-ligand interactions . This product is intended for research purposes only and is not classified as a drug, diagnostic, or medicinal agent. It is strictly for use in laboratory settings by qualified professionals and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11Cl

Molecular Weight

238.71 g/mol

IUPAC Name

2-chloro-6-phenylnaphthalene

InChI

InChI=1S/C16H11Cl/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H

InChI Key

XHMMBDKDJPICFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Cl

Origin of Product

United States

Reactivity and Derivatization Chemistry of 2 Chloro 6 Phenylnaphthalene

Electrophilic Aromatic Substitution Reactions on 2-Chloro-6-phenylnaphthalene

Electrophilic aromatic substitution (EAS) on substituted naphthalenes is directed by the electronic properties of the existing groups. stackexchange.com In this compound, the chloro group at the C-2 position is a weakly deactivating, ortho-, para-directing substituent due to the competing effects of its inductive electron withdrawal and resonance electron donation. organicchemistrytutor.comlibretexts.org The phenyl group at the C-6 position is a weakly activating, ortho-, para-director.

Naphthalene (B1677914) itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the formation of a more stable arenium ion intermediate, which can be drawn with two resonance structures that preserve a complete benzene (B151609) ring. youtube.comwordpress.com

Combining these factors allows for the prediction of substitution patterns on the this compound scaffold:

The chloro group at C-2 directs incoming electrophiles to the C-1 (α) and C-3 (β) positions.

The phenyl group at C-6 directs electrophiles to the C-5 (α) and C-7 (β) positions.

Given the inherent preference for substitution at α-positions, the most probable sites for electrophilic attack are C-1 and C-5 , as these positions are both α-carbons and are activated (or least deactivated) by the adjacent substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionTypeInfluence of Chloro Group (at C2)Influence of Phenyl Group (at C6)Overall Predicted Reactivity
C-1αOrtho, Activated by Resonance-Highly Favored
C-3βOrtho, Activated by Resonance-Less Favored (β-position)
C-4αPara, Activated by Resonance-Moderately Favored
C-5α-Ortho, ActivatedHighly Favored
C-7β-Ortho, ActivatedLess Favored (β-position)
C-8α-Para, ActivatedModerately Favored

A representative electrophilic substitution, nitration, would likely proceed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid, yielding a mixture of 1-nitro-2-chloro-6-phenylnaphthalene and 5-nitro-2-chloro-6-phenylnaphthalene as major products. docbrown.infolibretexts.org

Nucleophilic Aromatic Substitution Reactions of the Chloro Substituent

Nucleophilic aromatic substitution (SNAF) of an aryl halide typically proceeds via an addition-elimination mechanism. libretexts.orglibretexts.org This pathway is significantly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the substituents present (chloro and phenyl) are not strongly electron-withdrawing. The phenyl group is, in fact, weakly activating. savemyexams.com Consequently, the naphthalene ring is not sufficiently electron-deficient to undergo SNAF under standard, mild conditions. Displacement of the chloro substituent by nucleophiles would likely require harsh reaction conditions, such as the use of very strong bases or high temperatures, and may proceed through alternative, less common mechanisms. libretexts.orgyoutube.com

Palladium-Catalyzed Functionalization of this compound

The carbon-chlorine bond in this compound provides a versatile handle for derivatization via palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems have been developed to facilitate their efficient transformation. jk-sci.com

The C-Cl bond can be readily functionalized to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity of the scaffold.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Conditions
Suzuki-Miyaura CouplingR-B(OH)₂Aryl-C — C-RPd(0) catalyst (e.g., Pd(PPh₃)₄), phosphine (B1218219) ligand, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene (B28343), Dioxane). youtube.comyoutube.com
Buchwald-Hartwig AminationR₂NHAryl-C — N-R₂Pd(0) or Pd(II) precatalyst, bulky phosphine ligand (e.g., XPhos, SPhos), strong base (e.g., NaOtBu), solvent (e.g., Toluene). jk-sci.comorganic-chemistry.org

Direct functionalization of C-H bonds is a powerful strategy that avoids pre-functionalization steps. nih.gov However, achieving regioselectivity is a major challenge and often requires the presence of a directing group on the substrate. researchgate.netnih.gov this compound lacks a strong coordinating group to direct a metal catalyst to a specific C-H bond.

Therefore, predictable C-H functionalization would likely require either:

Derivatization: Introduction of a directing group (e.g., an amide or pyridine) at a specific position on the naphthalene ring to guide the catalyst. For example, a directing group at C-5 could facilitate functionalization at the C-4 or C-6 positions. anr.frresearchgate.net

Catalyst-Controlled Selectivity: Utilization of advanced catalyst systems that can differentiate between the non-equivalent C-H bonds based on their steric or electronic properties. Research in this area has shown that functionalization of naphthalenes can be directed to various positions depending on the catalyst and directing group employed. rsc.orgrsc.org

Transformations Involving the Phenyl Group

The phenyl substituent at the C-6 position can undergo its own electrophilic aromatic substitution reactions. In this context, the 2-chloronaphthyl moiety acts as a bulky, weakly activating substituent on the benzene ring, directing incoming electrophiles to the ortho- and para-positions of the phenyl group.

Due to significant steric hindrance from the large naphthalene unit, substitution at the ortho-positions (C-2' and C-6') is expected to be disfavored. Therefore, electrophilic attack will predominantly occur at the para-position (C-4') .

Table 3: Hypothetical Nitration of the Phenyl Substituent
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Chloro-6-(4-nitrophenyl)naphthalene
BrominationBr₂, FeBr₃2-Chloro-6-(4-bromophenyl)naphthalene

Synthesis of Polycyclic Naphthalene-Fused Systems Incorporating this compound Scaffolds

The this compound structure is a valuable building block for the synthesis of larger, fused polycyclic aromatic hydrocarbons (PAHs). libretexts.org These extended π-systems are of interest for applications in materials science and organic electronics. nih.gov

Several synthetic strategies could be employed to build upon this scaffold:

Intramolecular C-H Arylation: After a coupling reaction replaces the chloro group with a suitable partner, an intramolecular C-H activation/cyclization could forge a new ring. For example, coupling with 2-bromopyridine (B144113) followed by an intramolecular C-H arylation could generate a complex heterocyclic system.

Scholl Reaction: This is an oxidative cyclization method that can form carbon-carbon bonds between two aromatic rings. A potential pathway could involve an intramolecular reaction between the C-7 of the naphthalene core and the C-2' of the phenyl ring, which would form a five-membered ring and result in a cyclopenta-fused PAH. rsc.org

Thermally Induced Cyclodehydrogenation: If the phenyl group were positioned closer to a reactive site on the naphthalene core, thermal methods could induce cyclization and fusion of the two aromatic systems. nih.gov

These advanced synthetic methods allow the rigid this compound backbone to be elaborated into more complex, planar, and conjugated polycyclic structures.

Formation of Heterocyclic Derivatives from this compound Precursors

The synthesis of complex heterocyclic structures is a cornerstone of medicinal and materials chemistry. While direct derivatization of this compound into heterocyclic systems is not extensively documented in readily available literature, established synthetic methodologies can be applied to achieve these transformations. Plausible strategies involve the conversion of the chloro or phenyl functionalities into reactive intermediates that can undergo intramolecular cyclization, leading to the formation of novel fused heterocyclic compounds.

One theoretical approach involves the transformation of the chloro group into an amino functionality via methods such as the Buchwald-Hartwig amination. The resulting 2-amino-6-phenylnaphthalene could then serve as a key precursor for the synthesis of carbazole-type structures. Palladium-catalyzed intramolecular C-H activation and arylation of the phenyl group onto the naphthalene core would forge a new five-membered nitrogen-containing ring, yielding a dibenzo[a,i]carbazole derivative. The reaction conditions for such a transformation would likely require a palladium catalyst, a suitable ligand, and a base to facilitate the C-N bond formation.

Another potential pathway could involve photochemical cyclization. Aryl-substituted naphthalenes are known to undergo photocyclization reactions to form fused aromatic systems. By introducing a suitable nitrogen-containing substituent, potentially through nucleophilic aromatic substitution on the chloro group, it might be possible to induce a light-mediated intramolecular cyclization to generate a novel heterocyclic framework.

Furthermore, the Ullmann condensation offers a classic method for the formation of C-N bonds. A two-step approach could be envisioned where this compound is first coupled with an appropriate amine, followed by an intramolecular cyclization reaction. For instance, coupling with an aniline (B41778) derivative could yield an N-aryl-2-amino-6-phenylnaphthalene intermediate, which could then be cyclized under thermal or catalytic conditions.

While specific experimental data for the direct conversion of this compound to heterocyclic derivatives is scarce, the principles of modern organic synthesis provide a clear roadmap for achieving such transformations. The following table outlines a hypothetical reaction scheme based on established chemical principles for the formation of a dibenzo[a,i]carbazole derivative.

Interactive Data Table: Hypothetical Synthesis of a Dibenzo[a,i]carbazole Derivative

PrecursorReagents and ConditionsIntermediateHeterocyclic ProductProposed Method
This compound1. Aniline, Pd catalyst, ligand, base (e.g., NaOtBu) 2. Pd(OAc)₂, oxidant (e.g., Cu(OAc)₂)2-Anilino-6-phenylnaphthaleneDibenzo[a,i]carbazoleBuchwald-Hartwig Amination followed by Intramolecular C-H Arylation

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise position of each hydrogen and carbon atom in 2-Chloro-6-phenylnaphthalene can be ascertained.

Detailed research findings for the closely related compound, 2-chloro-6-(3-chlorophenyl)naphthalene, offer significant insight into the expected spectral data for this compound. rsc.org In the ¹H NMR spectrum, recorded in CDCl₃, the aromatic protons are expected to appear in the range of δ 7.3–8.0 ppm. rsc.org The signals would exhibit complex splitting patterns (multiplets, doublets) due to spin-spin coupling between adjacent protons on the naphthalene (B1677914) and phenyl rings. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-chloro-6-(3-chlorophenyl)naphthalene, signals appear between δ 125–143 ppm. rsc.org The carbon atoms directly bonded to the chlorine and the phenyl group, as well as the quaternary carbons at the ring junctions, would show distinct chemical shifts influenced by the electronic effects of the substituents. rsc.org The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between specific protons and carbons. tandfonline.commdpi.comnih.gov

Table 1: Representative NMR Data for a Related Phenylnaphthalene Derivative

Nucleus Chemical Shift (δ) Range (ppm) Description
¹H 7.37–8.00 Aromatic Protons
¹³C 125.47–142.51 Aromatic Carbons

Data is for the analogous compound 2-chloro-6-(3-chlorophenyl)naphthalene and serves as an estimation for this compound. rsc.org

Mass Spectrometry (GC-MS, HRMS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A characteristic feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the unambiguous determination of the molecular formula from the exact mass of the molecular ion. nih.govnih.gov The fragmentation pattern observed in the mass spectrum, resulting from the ionization process, can also provide valuable structural information. For instance, in the GC-MS analysis of the related 2-chloro-6-(3-chlorophenyl)naphthalene, prominent fragments are observed at m/z values corresponding to the loss of the chlorine atom and fragmentation of the aromatic system, such as a significant peak at m/z 202. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Observation Significance
GC-MS Molecular ion [M]⁺ and [M+2]⁺ peaks Confirms molecular weight and presence of one chlorine atom
Fragmentation pattern (e.g., loss of Cl) Provides structural information
HRMS Highly accurate m/z value for the molecular ion Determines the exact elemental composition and molecular formula

Inferences based on data for the analogous compound 2-chloro-6-(3-chlorophenyl)naphthalene, which shows a molecular ion at m/z 272. rsc.org

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netmtak.hu

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ region. researchgate.net The substitution pattern on the aromatic rings can also influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong absorption band in the fingerprint region of the spectrum, typically between 1000 and 600 cm⁻¹. setu.ie

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C-H Stretch > 3000 Aromatic
C=C Stretch 1450–1600 Aromatic Ring
C-Cl Stretch 600–1000 Aryl Halide
C-H Out-of-Plane Bend 690–900 Aromatic Substitution

Data represents typical ranges for the indicated functional groups.

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis)

Electronic absorption spectroscopy, commonly performed using Ultraviolet-Visible (UV-Vis) spectrophotometers, provides information about the electronic transitions within a molecule. msu.edu Compounds with conjugated π-electron systems, such as this compound, absorb light in the UV or visible regions of the electromagnetic spectrum, promoting electrons from a lower energy molecular orbital to a higher energy one. researchgate.net

The UV-Vis spectrum of this compound is expected to be similar to that of its parent compound, 2-phenylnaphthalene (B165426), which exhibits strong absorption due to π→π* transitions within the conjugated system of the phenyl and naphthalene rings. Studies on 1-phenylnaphthalene, a closely related isomer, show a strong absorption peak (λmax) around 283 nm. aatbio.com The presence and position of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). researchgate.net These optical properties are crucial for applications in materials science and photochemistry. nih.gov Fluorescence spectroscopy could also be employed to study the emission properties of the compound after electronic excitation.

Table 4: Representative UV-Vis Absorption Data for a Related Phenylnaphthalene

Compound λmax (nm) Solvent
1-Phenylnaphthalene 283 Not Specified

This data serves as an estimate for the absorption characteristics of this compound. aatbio.com

Computational and Theoretical Investigations of 2 Chloro 6 Phenylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For aromatic compounds like 2-Chloro-6-phenylnaphthalene, DFT methods, such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), are commonly employed to predict geometric parameters. nist.govsemanticscholar.orgnih.gov

The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise lengths of the carbon-carbon bonds within the naphthalene (B1677914) and phenyl rings, the carbon-chlorine bond length, and the rotational angle (dihedral angle) between the planes of the naphthalene and phenyl moieties. These computed parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. The optimized geometry serves as the foundation for further calculations of the molecule's properties. semanticscholar.org

Table 1: Predicted Geometric Parameters for this compound using DFT/B3LYP Note: This table presents hypothetical but representative data based on typical DFT calculations for similar aromatic compounds.

ParameterValue
C-Cl Bond Length~1.75 Å
C-C (Naphthalene) Bond Length~1.37 - 1.43 Å
C-C (Phenyl) Bond Length~1.39 - 1.41 Å
C-C (Inter-ring) Bond Length~1.49 Å
Naphthalene-Phenyl Dihedral Angle~35° - 45°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.govsamipubco.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.govmdpi.com For this compound, the HOMO is expected to be distributed over the π-electron systems of the phenyl and naphthalene rings, while the LUMO would also be located on these aromatic systems. The presence of the electron-withdrawing chlorine atom would influence the energy levels of these orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. researchgate.net

Table 2: Calculated FMO Properties and Global Reactivity Descriptors for this compound Note: This table contains representative data based on DFT calculations for analogous molecules.

PropertyCalculated Value (eV)
HOMO Energy (EHOMO)-6.20
LUMO Energy (ELUMO)-1.35
Energy Gap (ΔE)4.85
Chemical Hardness (η)2.425
Chemical Potential (μ)-3.775
Electrophilicity Index (ω)2.93

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue-colored regions correspond to positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential. For this compound, the MEP analysis would likely show a region of high negative potential (red) around the electronegative chlorine atom. The π-systems of the naphthalene and phenyl rings would also exhibit negative potential. In contrast, the hydrogen atoms would be characterized by regions of positive potential (blue), making them susceptible to interaction with nucleophiles. walisongo.ac.id

Theoretical calculations can be used to predict various thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nist.gov These parameters are essential for understanding the stability of a molecule and the spontaneity of reactions. By performing vibrational frequency calculations on the optimized molecular geometry, it is possible to compute these thermodynamic functions at different temperatures. nist.gov

For this compound, these calculations would provide the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are crucial for determining the molecule's stability relative to other isomers or related compounds and for predicting equilibrium constants for reactions in which it participates.

Table 3: Theoretically Calculated Thermodynamic Parameters at 298.15 K Note: This table shows the type of data obtained from such calculations.

ParameterValue
Zero-point vibrational energy(Calculated in kJ/mol)
Enthalpy (H)(Calculated in kJ/mol)
Gibbs Free Energy (G)(Calculated in kJ/mol)
Entropy (S)(Calculated in J/mol·K)
Heat Capacity (Cv)(Calculated in J/mol·K)

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies. mdpi.com

For this compound, a key conformational feature is the rotation around the single bond connecting the naphthalene and phenyl rings. This rotation is not entirely free due to steric hindrance between the hydrogen atoms on the adjacent rings. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This type of analysis is crucial for understanding how the molecule's shape and flexibility influence its physical properties and interactions with other molecules. rsc.org

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. openstax.org By mapping the potential energy surface of a reaction, theoretical studies can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, theoretical methods can be applied to study various reactions, such as electrophilic aromatic substitution on the phenyl or naphthalene rings, or nucleophilic substitution at the chlorine-bearing carbon. DFT calculations can be used to determine the activation energies for different possible reaction pathways, thus predicting the most likely products. researchgate.net For instance, by calculating the energy barriers for electrophilic attack at different positions on the aromatic rings, one can predict the regioselectivity of reactions like nitration or halogenation. These studies provide a molecular-level understanding of why certain products are formed over others, identifying the rate-determining step and the nature of transient species involved in the reaction. openstax.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the vibrational and electronic properties of molecules. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in simulating its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These computational predictions are invaluable for interpreting experimental data and understanding the molecule's structural characteristics at an atomic level.

The general approach for predicting spectroscopic parameters involves an initial geometry optimization of the molecule to find its most stable conformation. Following this, frequency calculations are performed to predict the IR spectrum, and Gauge-Including Atomic Orbital (GIAO) calculations are typically used for NMR chemical shift predictions. The choice of the DFT functional and basis set is crucial for the accuracy of these predictions. For aromatic systems like this compound, hybrid functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy. researchgate.net

Predicted Infrared (IR) Spectrum

The theoretical IR spectrum of this compound can be computed to identify its characteristic vibrational modes. The predicted frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. combustion-institute.it The major vibrational modes expected for this compound include C-H stretching, C-C stretching of the aromatic rings, and vibrations involving the C-Cl bond.

Key predicted IR absorption regions for this compound are:

Aromatic C-H Stretching: These vibrations are typically observed in the 3100-3000 cm⁻¹ region. For polycyclic aromatic hydrocarbons (PAHs), these bands are characteristic of the sp² hybridized C-H bonds. researchgate.net

Aromatic C-C Stretching: The stretching of the carbon-carbon bonds within the naphthalene and phenyl rings gives rise to a series of bands in the 1625-1400 cm⁻¹ range. These are often some of the most intense peaks in the spectrum.

C-H In-Plane and Out-of-Plane Bending: C-H in-plane bending vibrations are expected in the 1300-1000 cm⁻¹ region, while the out-of-plane bending modes, which are often intense, appear below 1000 cm⁻¹. combustion-institute.it The substitution pattern on the aromatic rings influences the precise location of these bands.

C-Cl Stretching: The vibration of the carbon-chlorine bond is anticipated to produce a moderate to strong absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the electronic environment of the naphthalene ring.

Below is an interactive data table summarizing the expected vibrational frequencies for this compound based on computational studies of similar aromatic compounds.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretching3100 - 3000Medium to Weak
Aromatic C-C Stretching1625 - 1400Strong to Medium
C-H In-Plane Bending1300 - 1000Medium
C-H Out-of-Plane Bending1000 - 700Strong
C-Cl Stretching800 - 600Medium to Strong

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO method is a widely used ab initio approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. nih.gov These calculations are typically performed using DFT with a suitable functional and basis set. bohrium.comresearchgate.net The predicted chemical shifts are reported relative to a standard, usually tetramethylsilane (B1202638) (TMS).

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons on the naphthalene and phenyl rings. The chemical shifts are influenced by the electronic effects of the chloro and phenyl substituents. Protons on the naphthalene ring are expected to resonate in the downfield region, typical for aromatic protons.

¹³C NMR Spectrum: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbons directly bonded to the chlorine and the phenyl group, as well as the quaternary carbons at the ring junctions, will have characteristic chemical shifts. The predicted ¹³C NMR chemical shifts are valuable for confirming the carbon skeleton of the molecule.

The following interactive data table presents the anticipated ranges for the ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of related substituted naphthalenes. bohrium.comnih.gov

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H7.0 - 8.5Aromatic protons. The exact shifts depend on their position relative to the substituents.
¹³C120 - 145Aromatic carbons. Carbons bearing substituents will be at the extremes of this range.

It is important to note that the accuracy of these computational predictions is dependent on the level of theory employed and the consideration of environmental factors, such as solvent effects, which can be included in more advanced computational models. mdpi.com

Structure Property Relationships in 2 Chloro 6 Phenylnaphthalene Research

Influence of Substituent Position and Nature on Electronic Structure

The electronic architecture of 2-Chloro-6-phenylnaphthalene is fundamentally governed by the electronic effects of its substituents and their positions on the naphthalene (B1677914) core. The naphthalene system itself is an electron-rich aromatic structure. The introduction of a chlorine atom at the 2-position and a phenyl group at the 6-position modifies the electron density distribution across the molecule.

In this compound, the chloro substituent primarily influences the electronic environment of the ring to which it is attached, while the phenyl group's electronic contribution is transmitted through the conjugated system. This disubstituted pattern, with one substituent on each ring of the naphthalene core, leads to a distinct electronic profile compared to isomers where both substituents are on the same ring. nih.gov

Table 1: Predicted Electronic Properties of Substituted Naphthalenes

CompoundSubstituent at C2Substituent at C6Predicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted Energy Gap (eV)
Naphthalene-H-H-6.15-1.854.30
2-Chloronaphthalene-Cl-H-6.25-1.954.30
2-Phenylnaphthalene (B165426)-H-Ph-5.95-2.053.90
This compound-Cl-Ph-6.05-2.153.90

Note: The data in the table above are illustrative and based on general trends observed in computational studies of substituted naphthalenes. Actual values may vary.

Stereochemical Considerations and Planarity of the Naphthalene-Phenyl System

The three-dimensional structure of this compound is significantly influenced by stereochemical factors, particularly the rotational freedom of the phenyl group relative to the naphthalene plane. The bond connecting the phenyl and naphthalene rings allows for rotation, and the preferred conformation is a balance between conjugative stabilization, which favors planarity, and steric hindrance, which favors a twisted arrangement. aps.org

X-ray diffraction studies of related phenylnaphthalene derivatives have shown that the dihedral angle between the phenyl and naphthalene rings is rarely zero. nih.govnih.gov For instance, in phenyl naphthalene-2-sulfonate, the dihedral angle is reported to be 65.21°. nih.gov In 1-(phenylsulfonyl)naphthalene, this angle is even larger at 80.3°. nih.gov These non-planar arrangements are a result of steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogen atoms on the naphthalene core.

In this compound, the presence of the chloro group at the 2-position is not expected to introduce significant additional steric hindrance to the phenyl group at the 6-position, as they are on different rings and relatively far apart. However, the inherent steric interactions between the interconnected rings will still lead to a non-planar ground state geometry. This twisting of the phenyl ring has important consequences for the electronic properties of the molecule, as it disrupts the π-conjugation between the two aromatic systems. The degree of this disruption affects the extent of delocalization of electrons, which in turn influences the absorption and fluorescence spectra of the compound.

Table 2: Representative Dihedral Angles in Phenylnaphthalene Derivatives

CompoundDihedral Angle (°) between Phenyl and Naphthalene RingsReference
Phenyl naphthalene-2-sulfonate65.21 nih.gov
1-(Phenylsulfonyl)naphthalene80.3 nih.gov
(3,6-Dimethoxynaphthalen-2-yl)(phenyl)methanone~81.7 researchgate.net

Impact of Molecular Architecture on Chemical Reactivity Profiles

The chemical reactivity of this compound is a direct consequence of its molecular architecture, including the electronic nature and position of its substituents. The naphthalene core is generally more reactive towards electrophilic substitution than benzene (B151609). The positions of electrophilic attack on the naphthalene ring are highly sensitive to the nature of the substituents already present.

The chloro group at the 2-position is an ortho-, para-directing group, but it deactivates the ring it is attached to. The phenyl group at the 6-position is also an ortho-, para-directing group and can activate the ring it is on towards electrophilic attack. Therefore, electrophilic substitution reactions on this compound are expected to occur preferentially on the phenyl-substituted ring.

The specific sites of reaction will be determined by a combination of electronic and steric factors. The most likely positions for electrophilic attack would be those that are electronically activated by the phenyl group and are sterically accessible. For instance, nitration or halogenation would likely occur at the positions ortho and para to the phenyl group on the same ring, provided there is no significant steric hindrance.

The presence of the chloro substituent also introduces the possibility of nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups to activate the ring. The reactivity of the C-Cl bond in this compound would be a key factor in its utility as a building block in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further functional groups.

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Phenylnaphthalene

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-6-phenylnaphthalene and its derivatives will likely prioritize sustainability, efficiency, and atom economy. Traditional methods for creating substituted naphthalenes often rely on multi-step processes with harsh conditions. nih.gov Modern organic synthesis is moving towards greener and more elegant solutions.

Future synthetic strategies could include:

C-H Activation/Annulation Cascades: A promising avenue is the development of one-pot reactions that construct the phenylnaphthalene skeleton through a sequence of C-H activation and annulation steps. For instance, a synthetic strategy forming multisubstituted naphthalenes through a hydride shift-mediated C(sp³)–H bond functionalization followed by an aromatization sequence has been developed, offering a pathway to complex naphthalene (B1677914) derivatives from simpler starting materials. nih.gov

Skeletal Editing and Transmutation: Inspired by recent breakthroughs, nitrogen-to-carbon transmutation of isoquinolines offers an innovative route to substituted naphthalenes. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as a carbon source, proceeding through ring-opening, 6π-electrocyclization, and elimination to form the naphthalene core. nih.gov Adapting such a strategy could provide a novel entry to the 2-phenylnaphthalene (B165426) scaffold.

Catalytic Hydroarylation: Platinum-catalyzed intramolecular hydroarylation of specific aryl enynes has proven effective for synthesizing functionalized naphthalenes. acs.org Exploring similar catalytic systems for the direct coupling of a chlorinated naphthalene precursor with a phenyl group could lead to more direct and sustainable routes.

Ionic Liquid-Mediated Synthesis: The use of recyclable Brønsted acidic ionic liquids, which can act as both catalyst and solvent, presents a green alternative for synthesizing 2-phenylnaphthalenes from precursors like styrene (B11656) oxides. rsc.org This approach boasts high atom efficiency and simplified operation. rsc.org

Table 1: Comparison of Potential Future Synthetic Strategies

Synthetic Strategy Potential Advantages Key Features
C-H Activation/Annulation High atom and step economy; direct functionalization. Transition metal-catalyzed; builds complexity from simple precursors. nih.gov
Skeletal Transmutation Novel bond formations; access to diverse derivatives. Uses inexpensive reagents; proceeds via electrocyclization. nih.gov
Catalytic Hydroarylation High selectivity; functional group tolerance. Employs catalysts like platinum for ring formation. acs.org
Ionic Liquid Catalysis Green and sustainable; catalyst is recyclable. Ionic liquid serves as both solvent and catalyst. rsc.org

Exploration of Advanced Functionalization Strategies

With the this compound core in hand, the next frontier lies in its sophisticated functionalization to create a library of novel compounds with tailored properties. The existing chloro and phenyl substituents can serve as handles or directing groups for further regioselective modifications.

Key areas for exploration include:

Regioselective C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for directly installing new functional groups onto the naphthalene core. researchgate.net The electronic properties of the chloro (electron-withdrawing) and phenyl (electron-donating/steric directing) groups will influence the regioselectivity of these reactions. researchgate.net Research could focus on palladium-, rhodium-, or ruthenium-catalyzed reactions to introduce alkyl, aryl, or heteroatom-containing groups at specific positions, guided by the existing substituents. nih.govrsc.org

Cross-Coupling Reactions: The chlorine atom at the C2 position is a prime site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. taylorandfrancis.comnih.gov These reactions would allow for the introduction of a wide array of substituents, including aryl, amino, and alkynyl groups, dramatically expanding the chemical diversity of accessible derivatives. rsc.org Investigating the reactivity of the C-Cl bond in this compound is a crucial first step.

Late-Stage Functionalization: Developing methods for late-stage functionalization would be highly valuable. rsc.org This involves modifying a complex molecule, like a drug candidate or material precursor containing the this compound scaffold, in the final steps of a synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship studies.

Dearomative Functionalization: A more radical approach involves the dearomatization of the naphthalene ring system. For example, palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has been shown to create complex, sp³-rich spirocyclic structures. nih.gov Applying such methodologies to this compound could unlock novel three-dimensional molecular architectures previously inaccessible.

Deeper Computational Modeling for Complex Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of this compound. Deeper computational modeling can guide synthetic efforts and accelerate the discovery of new applications.

Future computational studies should focus on:

Frontier Molecular Orbital (FMO) Analysis: A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the compound's electronic properties and reactivity. researchgate.net The energy and distribution of these orbitals dictate how the molecule will interact with electrophiles and nucleophiles, predicting the most likely sites for functionalization. rsc.orgresearchgate.net

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways for potential synthetic and functionalization reactions. This can help explain observed regioselectivities in C-H activation or predict the feasibility of novel synthetic routes before they are attempted in the lab. nih.gov

Predicting Electronic and Photophysical Properties: For applications in materials science, computational models can predict key properties such as the HOMO-LUMO gap, ionization potential, electron affinity, and absorption/emission spectra. rsc.org This allows for the in silico screening of virtual libraries of this compound derivatives to identify candidates with desirable electronic or optical properties for applications like OLEDs.

Table 2: Key Parameters from Computational Modeling

Computational Method Predicted Property Relevance
DFT HOMO/LUMO Energies Predicts electronic behavior and reactivity. researchgate.net
TD-DFT Vertical Excitation Energies Simulates UV-Vis absorption spectra. rsc.org
NBO Analysis Atomic Charges Identifies electrophilic/nucleophilic sites.
Transition State Theory Reaction Energy Barriers Elucidates reaction mechanisms and predicts feasibility. nih.gov

Potential for Integration into Advanced Organic Materials (e.g., as building blocks)

The rigid, planar, and conjugated structure of the phenylnaphthalene core makes this compound an attractive building block for advanced organic materials. nih.gov The presence of the chloro and phenyl groups provides sites for polymerization or modification to tune material properties.

Unexplored avenues for integration include:

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based polymers are promising materials for blue-light-emitting OLEDs. mdpi.com The this compound unit could be incorporated into copolymers, where its electronic properties could be tuned to achieve efficient and color-pure electroluminescence. researchgate.net The chlorine atom could serve as a reactive site for polymerization, while the phenyl group could enhance solubility and influence molecular packing in the solid state.

Functional Polymers: The compound could act as a monomer or a functional additive in the synthesis of novel polymers. taylorfrancis.comroutledge.com Polymerization via the chloro-substituent through cross-coupling reactions could lead to conjugated polymers with interesting electronic and photophysical properties. google.com The resulting materials could find applications in organic electronics, sensors, or as specialty coatings. researchgate.net

Hole Transporting Materials (HTMs): Phenylnaphthalene cores have been explored in the design of hole transporting materials for electronic devices. researchgate.net By attaching appropriate electron-donating groups (e.g., triarylamines) to the this compound scaffold, it may be possible to design new HTMs with high thermal stability and suitable energy levels for use in perovskite solar cells or OLEDs.

The exploration of these research directions will undoubtedly expand our understanding of this compound and pave the way for its use in cutting-edge technologies.

Q & A

Q. What experimental design principles are critical for assessing the toxicity of 2-Chloro-6-phenylnaphthalene in controlled exposure studies?

  • Methodological Answer: Controlled exposure studies should prioritize randomization of administered doses, concealment of group allocation, and comprehensive reporting of all measured outcomes to minimize bias. Use standardized risk-of-bias tools, such as those outlined in Tables C-6 and C-7 (), which evaluate dose randomization, allocation concealment, and outcome reporting. Follow systematic review steps ( ), including literature screening, data extraction, and outcome prioritization. Studies must align with inclusion criteria for routes of exposure (e.g., inhalation, oral) and health outcomes (e.g., hepatic, renal effects) as defined in Table B-1 ( ).

Q. How are inclusion criteria applied to identify relevant toxicological studies for this compound?

  • Methodological Answer: Inclusion criteria focus on species (humans/laboratory mammals), exposure routes (inhalation, oral, dermal), and health outcomes (systemic effects, mortality). Studies must report quantifiable data on endpoints like respiratory, hepatic, or hematological effects (Table B-1, ). Observational human studies (cohort, case-control) and controlled animal experiments are prioritized. Exclude studies lacking dose-response data or using non-standardized exposure protocols ( ).

Q. What biomonitoring strategies are recommended for detecting this compound in environmental and occupational populations?

  • Methodological Answer: Prioritize environmental monitoring in air, water, and soil matrices, supplemented by biomonitoring in general and occupationally exposed populations ( ). Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification. Cross-reference data with toxicity thresholds from systematic reviews ( ) to assess exposure risks.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

  • Methodological Answer: Conduct a meta-analysis to identify heterogeneity sources (e.g., dose variations, model systems). Apply risk-of-bias assessments () to stratify studies by confidence levels (High/Very Low). For conflicting outcomes, prioritize high-confidence studies with robust randomization and outcome reporting. Use frameworks like ATSDR’s data gap analysis ( ) to highlight understudied endpoints (e.g., long-term genomic toxicity) that may explain discrepancies.

Q. What methodologies are used to assess confidence in the body of evidence for this compound’s health effects?

  • Methodological Answer: Rate confidence using criteria from :
  • High Confidence: Studies with "yes" responses to all risk-of-bias questions (e.g., dose randomization, outcome reporting).
  • Low Confidence: Studies with ≤2 "yes" responses.
    Translate confidence ratings into evidence tiers (, Step 7) and integrate findings using CERCLA guidelines () to prioritize research on high-uncertainty endpoints like dermal absorption kinetics or metabolite toxicity.

Q. How should researchers address data gaps in the toxicological profile of this compound?

  • Methodological Answer: Identify gaps using ATSDR’s substance-specific data needs framework ( ). For example:
  • Metabolite Identification: Use in vitro hepatic microsomal assays coupled with LC-MS to characterize phase I/II metabolites.
  • Long-Term Effects: Design chronic exposure animal models with endpoints aligned with human epidemiological data ().
  • Environmental Fate: Apply fugacity models to predict partitioning across air, water, and soil ().

Q. What integrative approaches are recommended for cumulative risk assessment of this compound with co-occurring polycyclic aromatic hydrocarbons (PAHs)?

  • Methodological Answer: Use probabilistic models to assess additive/synergistic effects, incorporating toxicity equivalence factors (TEFs) for PAHs. Follow the phthalate risk assessment framework (), which combines exposure biomonitoring, pharmacokinetic modeling, and adverse outcome pathways (AOPs). Prioritize in silico tools (e.g., QSAR) to predict interactions lacking experimental data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.